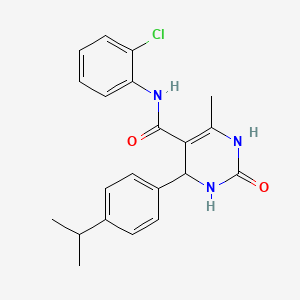![molecular formula C19H14ClIN2O B5056574 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been developed as a potential anticancer drug. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system (UPS) pathway. The UPS pathway is responsible for the degradation of many cellular proteins, including those that are involved in cell cycle regulation and apoptosis. By inhibiting NAE, MLN4924 can induce cell cycle arrest and apoptosis in cancer cells.
作用机制
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are part of the UPS pathway. This conjugation process is required for the activation of CRLs, which are responsible for the degradation of many cellular proteins. By inhibiting NAE, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide prevents the activation of CRLs, leading to the accumulation of many cellular proteins and the induction of cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest in the G1 and G2 phases, and also induces apoptosis by activating the intrinsic apoptotic pathway. 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine.
实验室实验的优点和局限性
One advantage of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it has shown efficacy in inhibiting the growth of various types of cancer cells, making it a promising candidate for the treatment of many different types of cancer. However, one limitation of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide is that it can also inhibit the activity of other enzymes in addition to NAE, which may lead to off-target effects. Additionally, 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown some toxicity in preclinical studies, which may limit its use in clinical settings.
未来方向
There are several future directions for the development of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide as an anticancer drug. One potential direction is to develop combination therapies that include 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide with other anticancer drugs, such as cisplatin and gemcitabine. Another direction is to develop new formulations of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide that may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical settings.
合成方法
The synthesis of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzaldehyde with 2-chloro-5-iodobenzoic acid to form the corresponding amide intermediate. This intermediate is then treated with thionyl chloride and then with N-(tert-butoxycarbonyl)glycine to form the final product.
科学研究应用
2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including leukemia, lymphoma, breast, prostate, and lung cancer cells. It has also been shown to enhance the activity of other anticancer drugs, such as cisplatin and gemcitabine. Clinical trials of 2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide are currently ongoing, and the drug has shown some efficacy in treating relapsed or refractory acute myeloid leukemia (AML) and multiple myeloma.
属性
IUPAC Name |
2-chloro-5-iodo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClIN2O/c20-18-6-3-15(21)12-17(18)19(24)23-16-4-1-13(2-5-16)11-14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJSOALEQIFNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5056506.png)
![6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5056514.png)
![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5056520.png)




![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![(2,5-dimethoxybenzyl)[2-(4-nitrophenyl)ethyl]amine](/img/structure/B5056572.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)